molecular formula C4H4N2O2 B1605782 5-Methyleneimidazolidine-2,4-dione CAS No. 7673-65-6

5-Methyleneimidazolidine-2,4-dione

Cat. No. B1605782
CAS RN: 7673-65-6
M. Wt: 112.09 g/mol
InChI Key: UJIBFPBOBFXMKO-UHFFFAOYSA-N
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Description

5-Methyleneimidazolidine-2,4-dione (MIDA) is a versatile organic compound that has gained significant attention in the scientific research community due to its unique chemical properties. MIDA is a cyclic imide that contains both a carbonyl group and an imide group, making it an ideal building block for the synthesis of various organic compounds. In

Scientific Research Applications

Chemical Synthesis

5-Methyleneimidazolidine-2,4-dione is used in the chemical industry for various synthesis processes . It’s a valuable compound in the production of other chemicals due to its unique structure and reactivity .

Iodination Agent

In a study, a batch synthesis to the iodinating agent 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione (DIH) was devised and developed . This process was then up-scaled and optimized by means of statistical experimental design and multivariate regression . The optimized batch procedure was then transferred and adapted for continuous flow synthesis .

Production of Imidazolidinic Derivatives

5-Methyleneimidazolidine-2,4-dione is used in the synthesis of 2,4-dione and 2-thioxo-4-one imidazolidinic derivatives . This is achieved by the reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate .

Medicinal Chemistry

The imidazole ring, which is part of the 5-Methyleneimidazolidine-2,4-dione structure, is an integral part of a series of compounds for numerous application areas including medicinal chemistry .

Natural Product Synthesis

The imidazole ring is also used in natural product synthesis . This makes 5-Methyleneimidazolidine-2,4-dione a valuable compound in the production of natural products .

Precursors for NHC Ligands

5-Methyleneimidazolidine-2,4-dione can be used as a precursor for NHC ligands in transition metal- and organo-catalysis . This is due to the presence of the imidazole ring in its structure .

properties

IUPAC Name

5-methylideneimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c1-2-3(7)6-4(8)5-2/h1H2,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIBFPBOBFXMKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341597
Record name 5-METHYLENEIMIDAZOLIDINE-2,4-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyleneimidazolidine-2,4-dione

CAS RN

7673-65-6
Record name 5-METHYLENEIMIDAZOLIDINE-2,4-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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